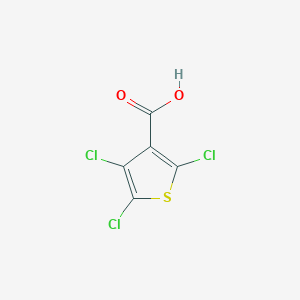

Trichlorothiophene-3-carboxylicacid

Description

Contextualization within Halogenated Thiophene (B33073) Derivatives

Halogenated thiophenes represent a broad and vital class of organic compounds. The introduction of halogen atoms onto the thiophene ring significantly influences the molecule's reactivity, regioselectivity in further reactions, and physical properties. nih.gov The carbon-halogen bond can serve as a reactive handle for a variety of transformations, including cross-coupling reactions, metallation, and nucleophilic substitution, making halogenated thiophenes versatile building blocks in organic synthesis. acs.org

The degree and position of halogenation are critical. For instance, the presence of chlorine atoms can enhance the stability of the thiophene ring towards oxidative degradation and can direct further substitution to specific positions. Polychlorinated thiophenes, such as the trichloro- derivatives, are particularly important in the synthesis of complex molecules where precise control over the substitution pattern is essential.

Significance as a Precursor in Complex Organic Synthesis

The true value of 2,4,5-Trichlorothiophene-3-carboxylic acid lies in its potential as a precursor for more complex molecular architectures. The carboxylic acid group offers a site for a plethora of chemical modifications, including esterification, amidation, and conversion to acid chlorides. These transformations are fundamental in the construction of larger molecules with desired functionalities.

While specific, large-scale applications of 2,4,5-Trichlorothiophene-3-carboxylic acid are not extensively documented in publicly available literature, the broader class of halogenated thiophene carboxylic acids and their derivatives are known to be key intermediates in the synthesis of various bioactive compounds. For example, halogenated 2-thiophenecarboxylic acid derivatives are crucial building blocks for certain classes of insecticides. beilstein-journals.org The unique substitution pattern of 2,4,5-Trichlorothiophene-3-carboxylic acid could potentially lead to the development of novel compounds in agrochemicals or pharmaceuticals.

Furthermore, the thiophene core is a prevalent motif in many pharmaceutical drugs and organic materials. nih.govresearchgate.net The specific substitution pattern of this trichlorinated acid could be exploited to fine-tune the electronic and steric properties of resulting molecules, a critical aspect in the design of new drugs and functional materials. For instance, halogenated thiophenes have been investigated as solvent additives to improve the efficiency of organic solar cells.

Evolution of Research Perspectives on Thiophene Carboxylic Acids

Research interest in thiophene carboxylic acids has evolved significantly over the decades. Initially, the focus was on the fundamental synthesis and reactivity of these compounds. Early work laid the foundation for understanding the electrophilic and nucleophilic substitution patterns of the thiophene ring.

More recently, the perspective has shifted towards the application of these molecules as versatile synthetic intermediates. The development of modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, has unlocked new possibilities for incorporating thiophene carboxylic acids into complex molecular frameworks.

The focus has also expanded to include the biological and material properties of thiophene-containing molecules. Researchers are actively exploring how the substitution pattern on the thiophene ring, including halogenation and the position of the carboxylic acid group, influences the biological activity of pharmaceuticals or the performance of organic electronic materials. The synthesis of specifically substituted thiophenes, like 2,4,5-Trichlorothiophene-3-carboxylic acid, is a direct reflection of this trend towards creating highly tailored molecules for specific applications. The historical development of synthetic routes to various halogenated thiophene derivatives has been a continuous area of research, aiming for more efficient and environmentally benign processes. nih.govacs.org

Structure

3D Structure

Properties

Molecular Formula |

C5HCl3O2S |

|---|---|

Molecular Weight |

231.5 g/mol |

IUPAC Name |

2,4,5-trichlorothiophene-3-carboxylic acid |

InChI |

InChI=1S/C5HCl3O2S/c6-2-1(5(9)10)3(7)11-4(2)8/h(H,9,10) |

InChI Key |

MONSIBKSHXUJAV-UHFFFAOYSA-N |

Canonical SMILES |

C1(=C(SC(=C1Cl)Cl)Cl)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for Trichlorothiophene 3 Carboxylicacid

Classical Synthetic Pathways

Traditional batch-synthesis methods provide foundational routes to Trichlorothiophene-3-carboxylic acid. These approaches, while effective, often involve stoichiometric reagents and standard laboratory equipment.

Organometallic Approaches: Grignard Reagent Mediated Carbonation

A cornerstone of carboxylic acid synthesis is the carbonation of Grignard reagents. This method involves the reaction of an organomagnesium halide with carbon dioxide. For the synthesis of Trichlorothiophene-3-carboxylic acid, the process would begin with a suitable trichlorinated thiophene (B33073) precursor, such as 2,3,5-trichlorothiophene. This precursor is reacted with magnesium metal in an etheral solvent like tetrahydrofuran (B95107) (THF) to form the corresponding thiophenyl Grignard reagent.

This highly reactive organometallic intermediate is then exposed to carbon dioxide (either as a gas or in solid form as dry ice). The nucleophilic Grignard reagent attacks the electrophilic carbon of CO2. A subsequent acidic workup of the resulting magnesium carboxylate salt liberates the final product, Trichlorothiophene-3-carboxylic acid. Mechanochemical approaches, using ball milling, have also demonstrated the feasibility of Grignard-type carboxylations with gaseous CO2, offering reduced solvent usage and shorter reaction times. nih.gov

| Substrate Example | Reagent | Conditions | Product | Yield | Reference |

| 2-Bromothiophene | Mg, CO2 (gas) | Ball Mill, 2-MeTHF (LAG) | 2-Thiophenecarboxylic acid | 56% | nih.gov |

| 4-(Methylthio)phenyl bromide | Mg, CO2 (gas) | Ball Mill, 2-MeTHF (LAG) | 4-(Methylthio)benzoic acid | 58% | nih.gov |

| 2-(Methylthio)phenyl bromide | Mg, CO2 (gas) | Ball Mill, 2-MeTHF (LAG) | 2-(Methylthio)benzoic acid | 67% | nih.gov |

Table 1: Examples of Grignard-mediated carboxylation of aryl halides, analogous to the synthesis of Trichlorothiophene-3-carboxylic acid.

Transition Metal-Catalyzed Carbonylation Procedures

Transition-metal catalysis offers a powerful alternative for the synthesis of carboxylic acids from organic halides. sioc-journal.cnresearchgate.net These reactions typically employ palladium catalysts to facilitate the insertion of carbon monoxide (CO) into a carbon-halogen bond. sioc-journal.cnethernet.edu.et In the context of Trichlorothiophene-3-carboxylic acid, a trichlorohalothiophene would serve as the substrate.

The catalytic cycle generally begins with the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond of the trichlorothiophene. The resulting organopalladium(II) complex then undergoes insertion of a CO molecule, forming an acyl-palladium intermediate. This intermediate reacts with a nucleophile, such as water, to produce the carboxylic acid and regenerate the active palladium(0) catalyst. researchgate.net This methodology has been successfully applied to the synthesis of various heterocyclic carboxylic acids, including benzothiophene-3-carboxylic esters, using palladium iodide catalysts under aerobic conditions. nih.gov

| Substrate | Catalyst System | Conditions | Product Example | Yield | Reference |

| Methyl(2-(phenylethynyl)phenyl)sulfane | PdI2 (5 mol %), KI | CO/Air (4:1, 40 atm), MeOH, 24h | Methyl 2-phenylbenzo[b]thiophene-3-carboxylate | 80% | nih.gov |

| Methyl(2-(p-tolylethynyl)phenyl)sulfane | PdI2 (5 mol %), KI | CO/Air (4:1, 40 atm), MeOH, 24h | Methyl 2-(p-tolyl)benzo[b]thiophene-3-carboxylate | 83% | nih.gov |

| (2-(Hex-1-yn-1-yl)phenyl)(methyl)sulfane | PdI2 (5 mol %), KI | CO/Air (4:1, 40 atm), MeOH, 36h | Methyl 2-butylbenzo[b]thiophene-3-carboxylate | 65% | nih.gov |

Table 2: Examples of Palladium-catalyzed alkoxycarbonylation for the synthesis of benzothiophene (B83047) esters, a related heterocyclic system.

Hydrolytic Routes from Nitrile Precursors

The hydrolysis of a nitrile (a compound containing a -C≡N group) is a direct and reliable method for preparing carboxylic acids. libretexts.org The synthesis of Trichlorothiophene-3-carboxylic acid via this route requires the precursor trichlorothiophene-3-carbonitrile. The hydrolysis can be performed under either acidic or basic conditions. libretexts.orgchemistrysteps.com

Acid Hydrolysis : The nitrile is heated under reflux with an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid. libretexts.orgyoutube.com The reaction proceeds through initial protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom. youtube.comyoutube.com Water then acts as a nucleophile, attacking the carbon and, following a series of proton transfer and tautomerization steps, forms an amide intermediate. This amide is subsequently hydrolyzed under the acidic conditions to the final carboxylic acid and an ammonium (B1175870) salt. chemistrysteps.comyoutube.com

Alkaline Hydrolysis : In this method, the nitrile is heated under reflux with an aqueous base, typically sodium hydroxide (B78521). libretexts.org The hydroxide ion directly attacks the nitrile carbon, and subsequent protonation by water forms the amide intermediate. youtube.com Continued hydrolysis of the amide under basic conditions yields a carboxylate salt and ammonia (B1221849) gas. To obtain the final Trichlorothiophene-3-carboxylic acid, the reaction mixture must be acidified with a strong acid in a final step to protonate the carboxylate. libretexts.org

| Hydrolysis Type | Reagents | Conditions | Intermediate Product | Final Product | Reference |

| Acid Hydrolysis | Dilute HCl or H2SO4, H2O | Heat under reflux | Amide | Carboxylic Acid + NH4+ | libretexts.orgchemistrysteps.com |

| Alkaline Hydrolysis | NaOH or KOH, H2O | Heat under reflux | Carboxylate Salt + NH3 | Carboxylic Acid (after acidification) | libretexts.orgchemistrysteps.com |

Table 3: General comparison of acid and alkaline hydrolysis of nitriles.

Sustainable and Advanced Synthetic Strategies

Modern synthetic chemistry emphasizes the development of sustainable and efficient processes. Flow chemistry, in particular, offers significant advantages over traditional batch methods for the synthesis of fine chemicals.

Continuous Flow Chemistry for Optimized Synthesis

Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology provides superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields, improved safety, and easier scalability. durham.ac.uknih.gov The synthesis of carboxylic acids, including Trichlorothiophene-3-carboxylic acid, can be significantly optimized by adapting classical methods to a flow regime. mdpi.com For instance, multistep sequences can be "telescoped" into a single continuous process, avoiding the isolation of intermediates and reducing waste. nih.govresearchgate.net

A significant innovation in flow chemistry for reactions involving gases is the gas-permeable membrane reactor. durham.ac.uknih.gov These reactors, often featuring a "tube-in-tube" design, are exceptionally well-suited for the carbonation of Grignard reagents or transition-metal-catalyzed carbonylation reactions. researchgate.netvapourtec.com

In a typical setup for Grignard carbonation, the solution of the organometallic reagent flows through an inner tube made of a gas-permeable membrane, such as Teflon AF-2400. durham.ac.ukresearchgate.net This inner tube is enclosed by a wider outer tube that is pressurized with a reactive gas like carbon dioxide. The membrane allows the gas to diffuse into the liquid stream in a controlled and highly efficient manner, maximizing the gas-liquid interface and overcoming the mass transfer limitations often seen in batch reactors. durham.ac.uk This approach circumvents the need for large, pressurized headspace, enhancing safety, and allows for precise control over the reaction by adjusting flow rates and gas pressure. durham.ac.uknih.gov

| Grignard Reagent (Example) | CO2 Pressure | Flow Rate | Conversion to Carboxylic Acid | Reference |

| Phenylmagnesium bromide | 1 bar | 0.05 mL/min | Quantitative | durham.ac.uk |

| Phenylmagnesium bromide | 3 bar | 0.20 mL/min | Quantitative | durham.ac.uk |

| Phenylmagnesium bromide | 7 bar | 1.00 mL/min | ~95% | durham.ac.uk |

| Mesitylmagnesium bromide | 7 bar | 0.10 mL/min | Quantitative | durham.ac.uk |

Table 4: Effect of CO2 pressure and flow rate on the conversion of Grignard reagents to carboxylic acids in a tube-in-tube gas-permeable membrane reactor.

Cryogenic Flow Carbonylation Techniques

Cryogenic flow carbonylation represents a sophisticated approach to introducing a carboxylic acid group onto a thiophene ring. This method, while not yet widely documented specifically for trichlorothiophene, offers significant potential based on its application to related halogenated aromatic compounds. The technique involves the use of a continuous flow reactor at very low temperatures, which allows for precise control over reaction conditions and residence times.

The carbonylation of a precursor, such as a lithiated trichlorothiophene species, with carbon dioxide is a key step. In a flow system, the rapid mixing and heat exchange at cryogenic temperatures can enhance selectivity and yield by minimizing side reactions that are often problematic in batch processes. The use of organolithium reagents, which are highly reactive, is made safer and more efficient in a continuous flow setup.

Table 1: Potential Parameters for Cryogenic Flow Carbonylation of Trichlorothiophene

| Parameter | Value/Range | Purpose |

| Temperature | -78 °C to -40 °C | To control the reactivity of the organolithium intermediate and prevent decomposition. |

| Residence Time | 1 - 10 minutes | To ensure complete reaction while minimizing byproduct formation. |

| Pressure | 1 - 10 bar | To maintain the flow of reagents and facilitate the dissolution of carbon dioxide. |

| Reagents | Trichlorothiophene, n-Butyllithium, Carbon Dioxide | Formation of the lithiated species followed by carboxylation. |

| Solvent | Tetrahydrofuran (THF) | To dissolve reagents and facilitate the reaction at low temperatures. |

Principles of Green Chemistry in Process Development

The application of green chemistry principles is crucial for the sustainable synthesis of chemical compounds. researchgate.net In the context of trichlorothiophene-3-carboxylic acid, these principles guide the development of more environmentally benign processes. researchgate.net

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. Reactions with high atom economy are preferred as they generate less waste. For the synthesis of trichlorothiophene-3-carboxylic acid, different routes will have varying atom economies.

For instance, a hypothetical synthesis involving the direct carboxylation of trichlorothiophene would have a high atom economy. In contrast, a multi-step synthesis involving protecting groups and subsequent deprotection steps would likely have a lower atom economy due to the generation of stoichiometric byproducts.

Table 2: Comparison of Atom Economy for Hypothetical Synthetic Routes

| Synthetic Route | Reactants | Desired Product | Byproducts | Atom Economy (%) |

| Direct Carboxylation | Trichlorothiophene, CO2 | Trichlorothiophene-3-carboxylic acid | None (in an ideal reaction) | 100% |

| Grignard Reaction | 3-Bromo-trichlorothiophene, Mg, CO2 | Trichlorothiophene-3-carboxylic acid | MgBrCl | Lower than direct carboxylation |

| From 3-methyltrichlorothiophene | 3-Methyltrichlorothiophene, KMnO4 | Trichlorothiophene-3-carboxylic acid | MnO2, KOH, H2O | Significantly lower |

This is a simplified representation. Actual atom economy calculations would depend on the specific reagents and stoichiometry used.

The choice of solvents and catalysts has a significant impact on the environmental footprint of a chemical process. nih.gov Traditional organic solvents are often volatile, flammable, and toxic. researchgate.net Green chemistry encourages the use of safer alternatives such as water, supercritical fluids, or ionic liquids. chemistryviews.org For the synthesis of halogenated thiophenes, the use of environmentally benign solvents like ethanol (B145695) has been reported. nih.govnih.gov

Catalysts play a vital role in enabling reactions to proceed under milder conditions and with higher selectivity. nih.gov The use of non-toxic, recyclable catalysts is a key aspect of green chemistry. For instance, copper-mediated reactions have been used for the synthesis of halogenated thiophenes. nih.gov

Reducing energy consumption is another core principle of green chemistry. This can be achieved by designing reactions that can be conducted at ambient temperature and pressure. rsc.org Microwave-assisted synthesis and flow chemistry can also contribute to improved energy efficiency by reducing reaction times and improving heat transfer. rsc.org The vapor-phase cyclization methods used for large-scale thiophene production are energy-intensive due to the high temperatures required. rsc.org

Catalytic Oxidative Cleavages and Rearrangements for Carboxylic Acid Formation

Catalytic oxidative cleavage provides a direct route to carboxylic acids from various functional groups. organic-chemistry.org For the synthesis of trichlorothiophene-3-carboxylic acid, this could involve the oxidation of a precursor such as 3-acetyltrichlorothiophene or a 3-alkyltrichlorothiophene. Strong oxidizing agents like potassium permanganate (B83412) or chromic acid can be used to oxidize an alkyl side chain on an aromatic ring to a carboxylic acid. youtube.com However, these reagents generate significant waste. More modern, catalytic approaches using molecular oxygen or hydrogen peroxide as the oxidant are being developed. nih.gov

Rearrangement reactions can also be employed to synthesize carboxylic acids. libretexts.org For example, the Baeyer-Villiger rearrangement can convert a ketone to an ester, which can then be hydrolyzed to the carboxylic acid. libretexts.org While not a direct route, such rearrangements can be useful in a multi-step synthesis.

Elucidation of Reaction Mechanisms Involving Trichlorothiophene 3 Carboxylicacid

Mechanistic Insights into its Role as a Reactive Intermediate

Trichlorothiophene-3-carboxylic acid can be envisioned as a versatile reactive intermediate in organic synthesis. Its reactivity is dictated by the interplay of the electron-withdrawing nature of the three chlorine atoms and the carboxylic acid group on the thiophene (B33073) ring.

The presence of three chlorine atoms significantly deactivates the thiophene ring towards electrophilic attack and activates it towards nucleophilic aromatic substitution. This electronic effect makes the carbon atoms of the thiophene ring susceptible to attack by nucleophiles, leading to the displacement of a chloride ion. The carboxylic acid group, being an electron-withdrawing group, further contributes to this deactivation for electrophilic substitution and activation for nucleophilic substitution, particularly at the positions ortho and para to it (positions 2 and 5).

Furthermore, the carboxylic acid moiety itself can be transformed into various other functional groups, such as acid chlorides, esters, and amides, through standard synthetic methodologies. These derivatives can then serve as intermediates for a wide array of subsequent reactions. For instance, conversion to the highly reactive acid chloride would facilitate a variety of nucleophilic acyl substitution reactions.

Nucleophilic Acyl Substitution Mechanisms of the Carboxyl Moiety

The carboxyl group of trichlorothiophene-3-carboxylic acid is expected to undergo nucleophilic acyl substitution reactions, a fundamental class of reactions for carboxylic acids and their derivatives. researchgate.netwikipedia.org The general mechanism involves the addition of a nucleophile to the carbonyl carbon, followed by the elimination of a leaving group. researchgate.netnih.gov

Acid-Catalyzed Pathways

In the presence of an acid catalyst, the carbonyl oxygen of the carboxylic acid is protonated, which significantly increases the electrophilicity of the carbonyl carbon. wikipedia.orgrsc.org This activation facilitates the attack of even weak nucleophiles, such as alcohols, to form an ester in a process known as Fischer esterification. rsc.org The reaction proceeds through a tetrahedral intermediate, followed by the elimination of a water molecule to yield the final ester product. rsc.org

The general steps for an acid-catalyzed esterification are:

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.

Nucleophilic attack: The alcohol (nucleophile) attacks the electrophilic carbonyl carbon.

Proton transfer: A proton is transferred from the attacking alcohol to one of the hydroxyl groups.

Elimination of water: A molecule of water (a good leaving group) is eliminated.

Deprotonation: The protonated ester is deprotonated to give the final ester and regenerate the acid catalyst.

Base-Catalyzed Pathways

Under basic conditions, the carboxylic acid is deprotonated to form the carboxylate anion. researchgate.net This anion is generally unreactive towards nucleophilic attack due to its negative charge. Therefore, direct nucleophilic acyl substitution on the carboxylic acid is not typically carried out under basic conditions. researchgate.net However, the carboxylate can act as a nucleophile itself in certain reactions.

For reactions involving derivatives of trichlorothiophene-3-carboxylic acid, such as its ester or amide, base-catalyzed hydrolysis can occur. In this case, a hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon.

Tetrahedral Intermediate Formation and Decomposition

A key feature of nucleophilic acyl substitution reactions is the formation of a tetrahedral intermediate. nih.govmdpi.comresearchgate.net When the nucleophile attacks the sp²-hybridized carbonyl carbon, the hybridization changes to sp³, resulting in a tetrahedral geometry. mdpi.com This intermediate is typically unstable and will collapse by ejecting a leaving group to reform the carbonyl double bond. The direction of this collapse depends on the relative leaving group abilities of the substituents attached to the tetrahedral carbon. In the case of carboxylic acid reactions, the hydroxyl group is a poor leaving group, which is why acid catalysis is often required to protonate it and convert it into a better leaving group (water).

Understanding Reactivity and Selectivity in Thiophene Ring Transformations

The reactivity and selectivity of the thiophene ring in trichlorothiophene-3-carboxylic acid are heavily influenced by the three chlorine atoms and the carboxylic acid group.

Reactivity: The electron-withdrawing nature of the three chlorine atoms and the carboxylic acid group deactivates the thiophene ring towards electrophilic aromatic substitution. Electrophilic attack, if it were to occur, would be significantly slower compared to unsubstituted thiophene. Conversely, the ring is highly activated towards nucleophilic aromatic substitution. Nucleophiles will preferentially attack the carbon atoms bearing a chlorine atom.

Selectivity: In electrophilic substitution, the directing effects of the substituents would need to be considered. The chlorine atoms are ortho, para-directing deactivators, while the carboxylic acid is a meta-directing deactivator. The combined effect of these groups would likely direct an incoming electrophile to the only available position, C-5, although the reaction would be highly disfavored.

In nucleophilic aromatic substitution, the positions of attack would be the carbon atoms bonded to the chlorine atoms (C-2, C-4, and C-5). The regioselectivity of this attack would be influenced by both steric and electronic factors. The presence of the bulky carboxylic acid group at C-3 might sterically hinder attack at C-2 and C-4. Electronically, the relative stability of the Meisenheimer-type intermediate formed upon nucleophilic attack at each position would determine the preferred site of substitution. Computational studies on related substituted thiophenes have been used to predict the regioselectivity of such reactions.

It is important to note that while these principles provide a strong theoretical foundation, the actual reactivity and selectivity of trichlorothiophene-3-carboxylic acid in specific reactions would need to be determined through experimental investigation.

Derivatization and Functionalization Strategies of Trichlorothiophene 3 Carboxylicacid

Synthesis of Carboxylic Acid Derivatives

The carboxylic acid functional group of trichlorothiophene-3-carboxylic acid is a versatile handle for a variety of chemical transformations. These reactions allow for the introduction of diverse structural motifs, enabling the synthesis of a wide range of derivatives.

Acyl Halide Formation (e.g., Acid Chlorides)

The conversion of carboxylic acids into acyl chlorides is a fundamental activation step, as acyl chlorides are significantly more reactive toward nucleophiles. This transformation is typically achieved by treating the carboxylic acid with a chlorinating agent.

Common reagents for this conversion include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). masterorganicchemistry.comchemistrysteps.comlibretexts.org The reaction with thionyl chloride is particularly prevalent, producing the desired acyl chloride along with gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are easily removed from the reaction mixture. masterorganicchemistry.comyoutube.com For instance, the synthesis of thiophene-3-carbonyl chloride from thiophene-3-carboxylic acid is readily accomplished using thionyl chloride. mdpi.com This general method is applicable to substituted thiophenes, and often requires no solvent, using an excess of thionyl chloride which can be distilled off after the reaction is complete. researchgate.net Alternatively, solvents like toluene (B28343) or dichlorobenzene can be used. researchgate.net

Table 1: Common Reagents for Acyl Chloride Formation

| Reagent | Formula | Byproducts | Notes |

|---|---|---|---|

| Thionyl Chloride | SOCl₂ | SO₂, HCl | Widely used; byproducts are gaseous and easily removed. masterorganicchemistry.comyoutube.com |

| Oxalyl Chloride | (COCl)₂ | CO, CO₂, HCl | Effective, often used with a DMF catalyst. |

| Phosphorus Pentachloride | PCl₅ | POCl₃, HCl | Solid reagent, reacts under cold conditions. chemistrysteps.com |

| Phosphorus Trichloride | PCl₃ | H₃PO₃ | Liquid reagent, less vigorous reaction than PCl₅. chemistrysteps.com |

Esterification Reactions

Esterification is the process of forming an ester from a carboxylic acid and an alcohol. The most common method is the Fischer-Speier esterification, which involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). wikipedia.orgmasterorganicchemistry.comchemguide.co.uklibretexts.orgorganic-chemistry.orgorganicchemistrytutor.com This reaction is an equilibrium process. wikipedia.orgmasterorganicchemistry.com To drive the reaction toward the ester product, water is often removed as it forms, or a large excess of the alcohol is used. wikipedia.orglibretexts.orgorganic-chemistry.org

The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comorganicchemistrytutor.comlibretexts.org The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. organicchemistrytutor.comlibretexts.org Subsequent proton transfer and elimination of a water molecule yield the final ester. masterorganicchemistry.comorganicchemistrytutor.comlibretexts.org This method is suitable for a wide range of primary and secondary alcohols. wikipedia.org

Table 2: Examples of Alcohols for Esterification

| Alcohol | Formula | Resulting Ester |

|---|---|---|

| Methanol | CH₃OH | Methyl 2,4,5-trichlorothiophene-3-carboxylate |

| Ethanol (B145695) | CH₃CH₂OH | Ethyl 2,4,5-trichlorothiophene-3-carboxylate |

| Propan-1-ol | CH₃CH₂CH₂OH | Propyl 2,4,5-trichlorothiophene-3-carboxylate |

| Butan-2-ol | CH₃CH(OH)CH₂CH₃ | sec-Butyl 2,4,5-trichlorothiophene-3-carboxylate |

Amidation Reactions

The formation of an amide bond by reacting a carboxylic acid with an amine is a cornerstone of medicinal chemistry and organic synthesis. nih.gov Direct reaction is often inefficient as the basic amine can deprotonate the carboxylic acid to form an unreactive ammonium-carboxylate salt. libretexts.org Therefore, activating the carboxylic acid with a coupling reagent is standard practice. luxembourg-bio.com

Carbodiimides are widely used reagents that facilitate amide bond formation by activating the carboxylic acid. luxembourg-bio.com Common examples include dicyclohexylcarbodiimide (B1669883) (DCC), diisopropylcarbodiimide (DIC), and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). peptide.comgoogle.com

The reaction mechanism involves the carboxylic acid adding to the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. luxembourg-bio.comthermofisher.com This intermediate is then attacked by the amine to form the amide bond and a urea (B33335) byproduct. luxembourg-bio.comthermofisher.com To improve yields and suppress side reactions, such as racemization and the formation of an unreactive N-acylurea, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are frequently included. nih.govpeptide.com The HOBt reacts with the O-acylisourea to form an active ester, which is more stable but still highly reactive towards amines. nih.govpeptide.com A base, such as diisopropylethylamine (DIPEA) or 4-(dimethylamino)pyridine (DMAP), is often added to the reaction mixture. nih.govresearchgate.net

A typical procedure involves dissolving the carboxylic acid, amine, EDC, and HOBt in a solvent like dimethylformamide (DMF) or dichloromethane (B109758) (DCM), often with the addition of a base like DIPEA, and stirring at room temperature. researchgate.netpeptide.comcommonorganicchemistry.com

Besides carbodiimides, a variety of other reagents can be used to promote amide bond formation. These reagents often work by converting the carboxylic acid into a different type of activated intermediate.

Phosphonium and Uronium/Aminium Salts: Reagents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient and lead to rapid coupling with minimal side reactions. luxembourg-bio.compeptide.com HATU ((1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)) is another powerful reagent, particularly effective for difficult couplings. nih.govnih.gov

Triazine Derivatives: 2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride) can be used to activate carboxylic acids for subsequent reaction with amines. nih.gov

Thioester Intermediates: A green chemistry approach involves the one-pot formation of a thioester intermediate using a dithiocarbamate, which then reacts with an amine to form the amide. rsc.org

Table 3: Selected Coupling Reagents for Amide Synthesis

| Reagent Class | Example Reagent | Abbreviation | Notes |

|---|---|---|---|

| Carbodiimide | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC, EDAC | Water-soluble, byproduct is also water-soluble. peptide.comthermofisher.com |

| Carbodiimide | Dicyclohexylcarbodiimide | DCC | Byproduct (DCU) is insoluble in most organic solvents. luxembourg-bio.com |

| Phosphonium Salt | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | Highly efficient coupling reagent. luxembourg-bio.combachem.com |

| Aminium Salt | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Fast reactions with low racemization, often used with HOBt. peptide.com |

| Aminium Salt | (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HATU | Very effective, especially for hindered amino acids. nih.govnih.gov |

Formation of Hydrazides and Hydroxamic Acids

Hydrazides (or carbohydrazides) are valuable synthetic intermediates. hhu.de A standard method for their preparation is the hydrazinolysis of esters, which involves reacting the corresponding ester of trichlorothiophene-3-carboxylic acid with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). ajgreenchem.com Alternatively, hydrazides can be synthesized directly from the carboxylic acid. One efficient method involves first activating the carboxylic acid with a coupling reagent like DCCI and HOBt, followed by reaction with hydrazine. hhu.de This approach has been successfully applied to synthesize thiophenecarbohydrazides in high yields. hhu.de

Hydroxamic acids are important functional groups known for their metal-chelating properties. nih.gov They can be synthesized from trichlorothiophene-3-carboxylic acid through several routes. A common method involves activating the carboxylic acid, for example with ethyl chloroformate or a carbodiimide like EDC in the presence of HOBt, and then reacting the activated intermediate with hydroxylamine (B1172632) (NH₂OH). nih.gov Another approach is the direct reaction of an ester derivative with hydroxylamine, although this often requires a large excess of the hydroxylamine reagent. nih.gov

Functional Group Interconversions on the Thiophene (B33073) Ring

The derivatization of trichlorothiophene-3-carboxylic acid is not limited to modifications of the carboxylic acid function but also extends to the interconversion of the chloro substituents on the thiophene ring. These transformations are crucial for synthesizing a diverse range of thiophene-based compounds with varied electronic and steric properties. The primary strategies for functional group interconversion on the polychlorinated thiophene core involve metal-halogen exchange, nucleophilic aromatic substitution, and reductive dechlorination.

The stability of the carbon-chlorine bonds on the thiophene ring necessitates specific chemical strategies to achieve substitution. The reactivity of the chloro groups is influenced by their position on the ring, with the α-positions (adjacent to the sulfur atom) often exhibiting different reactivity compared to the β-positions.

Metal-Halogen Exchange

Metal-halogen exchange is a powerful and widely used method for the functionalization of halogenated heterocycles. This process typically involves the reaction of the chlorinated thiophene with an organolithium reagent, such as n-butyllithium (n-BuLi), to replace a chlorine atom with a lithium atom. This generates a highly reactive thienyllithium intermediate, which can then be quenched with a variety of electrophiles to introduce new functional groups.

The exchange rate for halogens generally follows the order I > Br > Cl. princeton.edu For polychlorinated thiophenes, the reaction is regioselective, with a preference for exchange at the α-positions (2- or 5-position). In the case of 2,4,5-trichlorothiophene-3-carboxylic acid, the initial deprotonation of the acidic carboxylic acid proton would occur first, followed by metal-halogen exchange, likely at the 2- or 5-position. A related transformation has been demonstrated in the synthesis of 3,4,5-trichloro-2-thiophenecarboxylic acid from tetrachlorothiophene (B1294677), which proceeds via lithiation followed by carbonation.

The generated organolithium species is a versatile intermediate for creating new carbon-carbon and carbon-heteroatom bonds. The table below summarizes potential transformations via this method.

| Transformation Type | Reagents | Resulting Functional Group | Notes |

|---|---|---|---|

| Carboxylation | 1. n-BuLi 2. CO2 | Carboxylic Acid (-COOH) | This would form a dicarboxylic acid derivative. |

| Formylation | 1. n-BuLi 2. DMF (N,N-Dimethylformamide) | Aldehyde (-CHO) | Introduces a formyl group, a key synthetic handle. |

| Iodination | 1. n-BuLi 2. I2 | Iodo (-I) | Replaces a chlorine with a more reactive iodine atom. |

| Thiolation | 1. n-BuLi 2. S8 | Thiol (-SH) | Forms a mercapto-substituted thiophene derivative. |

Nucleophilic Aromatic Substitution (SNAr)

Direct displacement of a chlorine atom through nucleophilic aromatic substitution (SNAr) is another viable functionalization pathway. Thiophene systems are generally more reactive towards nucleophilic substitution than their benzene (B151609) counterparts. uoanbar.edu.iq The reaction is facilitated by the presence of multiple electron-withdrawing chloro substituents and the carboxylic acid group, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. uoanbar.edu.iqnih.gov

This reaction typically requires strong nucleophiles, such as alkoxides, thiolates, or amines, and may require elevated temperatures. The substitution can occur at different positions, and the regioselectivity depends on the specific substrate and reaction conditions.

| Nucleophile | Reagent Example | Resulting Functional Group |

|---|---|---|

| Alkoxide | Sodium Methoxide (NaOCH3) | Methoxy (-OCH3) |

| Thiolate | Sodium Thiophenolate (NaSPh) | Phenylthio (-SPh) |

| Amine | Pyrrolidine | Pyrrolidinyl |

| Cyanide | Copper(I) Cyanide (CuCN) | Cyano (-CN) |

Reductive Dechlorination

Reductive dechlorination involves the replacement of one or more chlorine atoms with hydrogen. This process can be useful for synthesizing less-substituted thiophene derivatives from a polychlorinated precursor. Common methods include catalytic hydrogenation (e.g., using H₂ gas with a palladium catalyst) or the use of reducing metals, such as zinc dust in an acidic medium. This approach allows for a stepwise reduction in the number of halogen substituents on the thiophene ring, providing access to a range of di- and monochlorinated thiophenecarboxylic acids.

Applications of Trichlorothiophene 3 Carboxylicacid As a Versatile Synthetic Building Block

Integration into Complex Organic Scaffolds and Heterocyclic Systems

The reactivity of the trichlorothiophene core, combined with the versatility of the carboxylic acid handle, makes trichlorothiophene-3-carboxylic acid an ideal starting point for the synthesis of elaborate organic structures. The carboxylic acid can be readily transformed into other functional groups, while the chlorinated ring provides a scaffold that can be further modified or incorporated directly into larger systems, leading to molecules with potential applications in medicinal chemistry and agrochemistry. d-nb.infonih.gov

Trichlorothiophene-3-carboxylic acid is a key precursor for the synthesis of other specifically functionalized halogenated thiophene (B33073) derivatives. The carboxylic acid group is a particularly useful anchor for synthetic transformations. For instance, it can be readily converted into a more reactive acid chloride. An analogous compound, trichloro-2-thiophenecarboxylic acid, is converted to 3,4,5-trichloro-2-thiophenecarbonyl chloride by treatment with thionyl chloride (SOCl₂). beilstein-journals.org This highly reactive intermediate can then be used in subsequent reactions to build more complex molecules, such as the 1,2,4-triazole (B32235) insecticides. beilstein-journals.org

Furthermore, chlorinated thiophene acid chlorides serve as foundational synthons for a variety of other heterocyclic systems. wisdomlib.org Research on the analogous 3-chlorobenzo[b]thiophene-2-carbonyl chloride has shown its utility in constructing diverse heterocyclic structures including β-lactams, oxazoles, and imidazoles through reactions with various aldehydes and hydrazines. wisdomlib.org This highlights the potential of trichlorothiophene-3-carboxylic acid, via its acid chloride, to act as a starting material for a broad range of complex, polycyclic, and halogenated heterocyclic compounds.

| Starting Material Precursor | Reagent(s) | Product Type | Application/Significance |

| Trichloro-2-thiophenecarboxylic acid | Thionyl chloride (SOCl₂) | Acid Chloride | Highly reactive intermediate for amide and ester formation. beilstein-journals.org |

| 3,4,5-Trichloro-2-thiophenecarbonyl chloride | Amines, Alcohols | Amides, Esters | Building blocks for complex molecules like insecticides. beilstein-journals.org |

| 3-Chlorobenzo[b]thiophene-2-carbonyl chloride | Cinnamic acid, Aromatic aldehydes, Hydrazine (B178648) hydrate (B1144303) | β-Lactams, Oxazoles, Imidazoles | Synthesis of diverse pharmacologically relevant heterocyclic systems. wisdomlib.org |

Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation to form a product containing substantial portions of all reactants, represent a highly efficient strategy for generating molecular complexity. nih.gov While specific examples utilizing trichlorothiophene-3-carboxylic acid in MCRs are not extensively documented, its structure makes it an ideal candidate for this class of reactions.

The carboxylic acid functionality is a key component in several of the most well-known MCRs, including the Ugi and Passerini reactions. nih.govrug.nl

Ugi Reaction: In a theoretical Ugi four-component reaction, trichlorothiophene-3-carboxylic acid could serve as the acidic component, reacting with an aldehyde or ketone, an amine, and an isocyanide. The resulting product would be a complex α-acylamino carboxamide derivative, incorporating the trichlorothiophene moiety.

Passerini Reaction: Similarly, in a Passerini three-component reaction, trichlorothiophene-3-carboxylic acid could react with an aldehyde or ketone and an isocyanide to yield an α-acyloxy carboxamide, again decorated with the halogenated thiophene ring.

The incorporation of the trichlorothiophene unit via these reactions would allow for the rapid assembly of diverse chemical libraries of complex molecules. The resulting structures would possess the unique electronic and steric properties imparted by the halogenated heterocyclic core, making them of interest for screening in drug discovery and materials science. nih.gov

Integration into Polymer Chemistry

The distinct chemical functionalities of trichlorothiophene-3-carboxylic acid allow for its incorporation into macromolecular structures, both as a monomer in polymerization processes and as a reagent for modifying existing polymers.

The carboxylic acid group enables trichlorothiophene-3-carboxylic acid to act as a monomer or co-monomer in condensation polymerization. This process, which involves the reaction between two different functional groups with the elimination of a small molecule like water, is a fundamental method for synthesizing important classes of polymers such as polyesters and polyamides.

Studies on related thiophene-based monomers, particularly 2,5-thiophenedicarboxylic acid (TDCA) and 3,4-thiophenedicarboxylic acid, have demonstrated the successful synthesis of high-performance, bio-based polyesters through melt polycondensation with various diols. nih.govresearchgate.netmdpi.com These thiophene-based polyesters exhibit excellent thermal and mechanical properties, which can be tailored by adjusting the monomer composition. nih.govresearchgate.net

By analogy, trichlorothiophene-3-carboxylic acid can be used as a co-monomer to introduce the trichlorothiophene unit into a polymer chain. This would impart specific properties to the resulting material.

| Property | Rationale for Enhancement |

| Flame Retardancy | The high chlorine content would inherently increase the polymer's resistance to combustion. |

| Thermal Stability | The rigid, aromatic thiophene ring contributes to a higher glass transition temperature (Tg) and thermal stability. nih.govresearchgate.net |

| Chemical Resistance | The electron-withdrawing chlorine atoms can enhance the polymer's stability against chemical attack. |

| Optical Properties | The high atomic number of chlorine can increase the refractive index of the polymer. |

| Solubility | The polar chlorine atoms and the heterocyclic ring can alter the solubility profile, potentially making the polymer soluble in a wider range of organic solvents. rsc.org |

Post-polymerization modification is a powerful strategy for creating functional materials by chemically altering a pre-formed polymer. Trichlorothiophene-3-carboxylic acid can be employed in this context to graft the functional thiophene unit onto existing polymer backbones or surfaces. For polymers containing reactive groups such as hydroxyl (-OH) or amine (-NH₂) moieties, the carboxylic acid of the thiophene derivative can form ester or amide linkages, respectively. This covalent attachment modifies the surface or bulk properties of the original polymer, introducing the characteristics of the trichlorothiophene group. This approach is valuable for tailoring surface hydrophobicity, adhesion, and chemical reactivity.

Precursor in the Synthesis of Advanced Functional Materials

The unique electronic and structural features of trichlorothiophene-3-carboxylic acid make it a valuable precursor for a variety of advanced functional materials. The electron-rich thiophene ring is a cornerstone of organic electronics, while the heavy halogen atoms and the carboxylic acid linker enable its use in other specialized applications. tdl.orgacs.org

Functionalized thiophene-based materials are promising for use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. tdl.org The properties of these materials can be finely tuned by altering the functional groups attached to the thiophene core. tdl.org Trichlorothiophene-3-carboxylic acid serves as a building block for such materials in several ways:

Organic Electronics: It can be used to synthesize small molecules or be incorporated into conjugated polymers where the electron-withdrawing nature of the chlorine atoms helps to tune the HOMO/LUMO energy levels, a critical factor in the performance of electronic devices. tdl.org

Coordination Complexes and MOFs: The carboxylic acid group can act as a ligand to coordinate with metal ions. mdpi.com This allows for the construction of metal-organic frameworks (MOFs) or discrete transition metal complexes. A related compound, 3-chlorothiophene-2-carboxylic acid, has been used to synthesize cobalt and copper complexes that exhibit interesting structural features and potential anticancer activity. mdpi.com

Agrochemicals: Halogenated thiophenes are key intermediates in the synthesis of modern agrochemicals. For example, derivatives of trichloro-2-thiophenecarboxylic acid are essential building blocks for a class of 1,2,4-triazole insecticides that show high efficacy and selective activity. beilstein-journals.org

| Material Class | Role of Trichlorothiophene-3-carboxylic acid | Key Features Imparted | Potential Application |

| Organic Semiconductors | Building block for small molecules or polymers. | Tunable electronic energy levels (HOMO/LUMO) due to chlorine substitution. tdl.org | Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs). researchgate.net |

| Metal-Organic Frameworks (MOFs) | Organic linker/ligand. | Forms coordination bonds with metal centers via the carboxylate group. mdpi.com | Catalysis, Gas Storage, Sensors. |

| Bioactive Complexes | Precursor ligand. | Forms stable complexes with transition metals. | Anticancer agents, Antimicrobials. nih.govmdpi.com |

| Advanced Agrochemicals | Synthetic intermediate. | Forms the core structure of complex active ingredients. beilstein-journals.org | Selective insecticides and other crop protection agents. |

Catalytic Roles and Applications of its Derivatives

Derivatives of trichlorothiophene-3-carboxylic acid are emerging as versatile building blocks in the realm of catalysis, offering unique electronic and steric properties that can be harnessed for a variety of synthetic transformations. The presence of three chlorine atoms on the thiophene ring significantly influences the electron density and reactivity of the molecule, making its derivatives promising candidates for ligands in catalytic systems and as precursors for other valuable chemical intermediates.

Derivatives as Ligands in Catalytic Systems

The development of novel ligands is a cornerstone of modern catalysis, enabling the fine-tuning of a catalyst's activity, selectivity, and stability. While specific research on the use of trichlorothiophene-3-carboxylic acid derivatives as ligands is still nascent, the broader class of thiophene-based ligands has been extensively studied, providing a strong foundation for their potential applications. Current time information in Bangalore, IN.eprajournals.comrsc.org

Thiophene-containing ligands have been successfully employed in a variety of metal-catalyzed reactions, including cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. Current time information in Bangalore, IN.rsc.org The sulfur atom in the thiophene ring can coordinate to metal centers, and the electronic properties of the ring can be modulated by substituents. The electron-withdrawing nature of the three chlorine atoms in trichlorothiophene-3-carboxylic acid derivatives is expected to significantly impact the ligand's properties. This could lead to the development of catalysts with unique reactivity, potentially favoring specific reaction pathways or enabling challenging transformations. For instance, such ligands could be explored in palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Sonogashira couplings.

The carboxylate functionality of trichlorothiophene-3-carboxylic acid can also act as an anchor point for coordination to a metal center or for further functionalization to create more complex ligand architectures. Research on related thiophene carboxylic acids has shown their ability to form stable metal complexes with potential catalytic applications. researchgate.net

| Catalytic System | Potential Application | Key Features of Thiophene Ligands |

|---|---|---|

| Palladium-based Cross-Coupling | Synthesis of complex organic molecules | Tunable electronic and steric properties |

| Nickel-catalyzed Reactions | Polymerization and C-H activation | Robustness and unique reactivity |

| Copper-catalyzed Reactions | Click chemistry and carboxylation | Versatile coordination chemistry |

Reductive Transformation of Carboxylic Acids to Aldehydes

The selective reduction of carboxylic acids to aldehydes is a challenging yet highly valuable transformation in organic synthesis, as aldehydes are key intermediates for the construction of more complex molecules. The direct reduction of a carboxylic acid to an aldehyde is difficult because aldehydes are generally more reactive than the starting carboxylic acid and are easily reduced further to the corresponding alcohol. chemistrysteps.comlibretexts.org

Several methods have been developed for the partial reduction of carboxylic acids and their derivatives. chemistrysteps.comlibretexts.orgresearchgate.netrsc.org While there is no specific literature on the reductive transformation of trichlorothiophene-3-carboxylic acid to its corresponding aldehyde, general methods applicable to aromatic and heterocyclic carboxylic acids can be considered.

One common strategy involves the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride or an ester, which can then be reduced to the aldehyde under controlled conditions. chemistrysteps.comlibretexts.org For instance, the use of sterically hindered and less reactive hydride reagents, such as lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) or diisobutylaluminum hydride (DIBAL-H), at low temperatures can often stop the reduction at the aldehyde stage. chemistrysteps.comlibretexts.org

Another approach is the direct, one-pot reduction of the carboxylic acid. Recent advancements have identified catalytic systems, for example, those based on nickel, that can achieve this transformation with high selectivity. chemistrysteps.com Enzymatic methods using carboxylate reductases also offer a green and highly selective alternative for the conversion of carboxylic acids to aldehydes. nih.gov

| Reducing Agent/Method | Substrate | Key Features |

|---|---|---|

| Lithium tri-tert-butoxyaluminum hydride | Acid Chlorides | Allows for isolation of the aldehyde. chemistrysteps.comlibretexts.org |

| Diisobutylaluminum hydride (DIBAL-H) | Esters, Nitriles | Effective at low temperatures to prevent over-reduction. libretexts.org |

| Nickel-catalyzed reduction | Carboxylic Acids | Direct conversion to aldehydes in one pot. chemistrysteps.com |

| Carboxylate Reductases | Carboxylic Acids | High selectivity and environmentally friendly. nih.gov |

Catalytic Carboxylation of Unsaturated Hydrocarbons to Derivatives

The synthesis of carboxylic acids through the catalytic carboxylation of unsaturated hydrocarbons with carbon dioxide (CO₂) is a highly attractive and atom-economical process. This approach utilizes a readily available and renewable C1 source to introduce a valuable functional group. While direct carboxylation of a precursor to form trichlorothiophene-3-carboxylic acid has not been specifically reported, research on the carboxylation of other thiophenes and unsaturated systems provides valuable insights. mdpi.com

The direct C-H carboxylation of thiophene and its derivatives has been achieved using various catalytic systems, including those based on silver (Ag) and palladium (Pd). mdpi.com These methods typically involve the activation of a C-H bond on the thiophene ring followed by the insertion of CO₂. The regioselectivity of the carboxylation is a key challenge and is often influenced by the substituents already present on the thiophene ring and the nature of the catalyst.

For instance, a study on the direct carboxylation of thiophene with CO₂ in a solvent-free carbonate and carboxylate medium demonstrated the feasibility of this transformation, with the product yield varying with the choice of carboxylate salt. mdpi.com Another approach involves the Ag(I)-catalyzed C-H carboxylation of thiophene derivatives under mild conditions. mdpi.com

The development of a catalytic method for the direct carboxylation of a tetrachlorothiophene (B1294677) precursor would offer a more sustainable route to trichlorothiophene-3-carboxylic acid compared to traditional multi-step synthetic sequences.

| Catalyst/Method | Substrate | Key Features |

|---|---|---|

| Cesium Carbonate/Carboxylate | Thiophene | Solvent-free conditions, direct C-H carboxylation. mdpi.com |

| Ag(I) with Phosphine Ligand | Thiophene Derivatives | Mild reaction conditions. mdpi.com |

| Palladium-catalyzed Carboxylation | Aromatic Compounds | Applicable to a range of aromatic substrates. mdpi.com |

Based on a comprehensive search of available scientific literature, there are no specific computational and theoretical investigation records for the chemical compound Trichlorothiophene-3-carboxylic acid that align with the detailed outline provided.

Research using methodologies such as Density Functional Theory (DFT), molecular dynamics (MD) simulations, and quantum chemical studies are highly specific to the molecule being investigated. While computational studies have been conducted on related classes of compounds, such as other polychlorinated aromatic compounds like polychlorinated dibenzothiophenes, dibenzofurans, and biphenyls, the direct findings from these studies cannot be extrapolated to Trichlorothiophene-3-carboxylic acid without violating scientific accuracy. nih.govnih.govmdpi.commdpi.com

The principles of computational chemistry allow for the study of reaction mechanisms, molecular structures, and properties. fau.eu However, without specific published research on Trichlorothiophene-3-carboxylic acid, it is not possible to provide factual data on its electronic structure, reactivity, conformational analysis, reaction pathways, or intermolecular interactions as requested.

Therefore, the content for the following sections and subsections cannot be generated:

Computational and Theoretical Investigations of Trichlorothiophene 3 Carboxylicacid

Intermolecular Interactions and Solvent Effects on Reactivity

Further research or original computational studies would be required to produce the specific data requested for Trichlorothiophene-3-carboxylic acid.

Advanced Analytical Approaches for Mechanistic and Structural Analysis in Trichlorothiophene 3 Carboxylicacid Research

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Trichlorothiophene-3-carboxylic acid, and how can purity be optimized?

- Methodology : Synthesis typically involves halogenation of thiophene derivatives followed by carboxylation. For example, chlorination of thiophene-3-carboxylic acid using SOCl₂ or PCl₃ under controlled conditions yields the trichloro derivative. Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) is critical to achieve >98% purity. Monitor reaction progress using TLC (Rf ~0.3 in 7:3 hexane:EtOAc) .

Q. What spectroscopic techniques are essential for characterizing Trichlorothiophene-3-carboxylic acid?

- Methodology :

- NMR : ¹H and ¹³C NMR (DMSO-d₆) to confirm substitution patterns (e.g., δ ~7.5–8.0 ppm for thiophene protons, δ ~165 ppm for carboxylic carbon).

- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and ~600–700 cm⁻¹ (C-Cl stretches).

- Mass Spectrometry : ESI-MS in negative ion mode for molecular ion [M-H]⁻ at m/z ~220–224.

Cross-validate with X-ray crystallography if single crystals are obtainable .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in experimental data for Trichlorothiophene-3-carboxylic acid derivatives?

- Methodology :

- Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to model electronic effects of chlorine substituents on reactivity.

- Compare calculated NMR chemical shifts (via GIAO method) with experimental data to assign ambiguous signals.

- Use molecular docking to predict binding affinities in biological studies, addressing discrepancies between in vitro and in silico results .

Q. What strategies mitigate side reactions during functionalization of Trichlorothiophene-3-carboxylic acid?

- Methodology :

- Protection of Carboxylic Group : Use tert-butyl esters or silyl protection to prevent decarboxylation during harsh reactions.

- Selective Halogen Exchange : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to replace chlorine atoms while preserving the carboxyl group.

- Temperature Control : Maintain reactions below 80°C to avoid ring-opening or polymerization .

Q. How to design experiments to assess the compound’s stability under varying pH and temperature conditions?

- Methodology :

- Stability Assay : Incubate the compound in buffers (pH 2–12) at 25°C, 37°C, and 60°C. Monitor degradation via HPLC (C18 column, 1.0 mL/min flow, 220 nm detection).

- Kinetic Analysis : Calculate half-life (t₁/₂) using first-order kinetics. Correlate stability with substituent electronic effects via Hammett plots .

Data Analysis and Interpretation

Q. How to address conflicting bioactivity results in studies involving Trichlorothiophene-3-carboxylic acid?

- Methodology :

- Dose-Response Reproducibility : Validate assays (e.g., enzyme inhibition) with triplicate runs and positive controls.

- Metabolite Screening : Use LC-MS to identify degradation products that may interfere with activity.

- Statistical Tools : Apply ANOVA or Welch’s t-test to assess significance of variations between studies .

Safety and Handling Protocols

Q. What are the critical safety measures for handling Trichlorothiophene-3-carboxylic acid in the lab?

- Methodology :

- PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hoods for weighing and synthesis.

- Storage : Keep in airtight containers under inert gas (N₂ or Ar) at 4°C to prevent hydrolysis.

- Waste Disposal : Neutralize with NaHCO₃ before disposal in halogenated waste containers .

Tables for Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Molecular Formula | C₅H₃Cl₃O₂S | |

| Melting Point | 145–148°C | |

| HPLC Retention Time | 8.2 min (C18, 70:30 H₂O:MeCN) | |

| Calculated LogP (DFT) | 2.7 ± 0.3 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.